2-Aminobutane-1,4-diol hydrochloride

Overview

Description

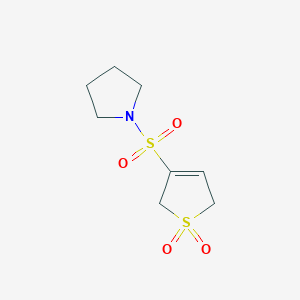

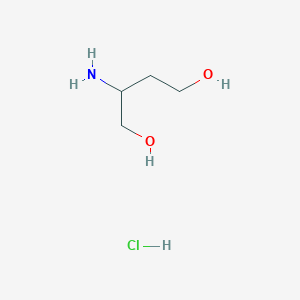

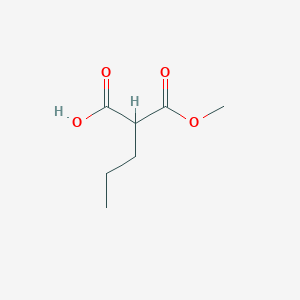

2-Aminobutane-1,4-diol hydrochloride, also known by its synonyms such as BNB30522 and 2-AMINOBUTANE-1,4-DIOL HCL, is a chemical compound with the molecular formula C4H12ClNO2 . It has a molecular weight of 141.60 g/mol .

Synthesis Analysis

The synthesis of this compound involves a chemo-enzymatic process. A new benzaldehyde lyase was created for the atom-economic synthesis of chiral 1,2,4-butanetriol and 2-aminobutane-1,4-diol from formaldehyde . The enzymatic hydroxymethylation and asymmetric reduction or transamination were combined with the chemocatalytic hydration of acrolein in a one-pot process .Molecular Structure Analysis

The InChI code for this compound is1S/C4H11NO2.ClH/c5-4 (3-7)1-2-6;/h4,6-7H,1-3,5H2;1H . Its InChIKey is MDAFQSSEKNVPOI-UHFFFAOYSA-N . The Canonical SMILES representation is C (CO)C (CO)N.Cl . Physical And Chemical Properties Analysis

This compound has several computed properties. It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 3 . The exact mass and monoisotopic mass are both 141.0556563 g/mol . The topological polar surface area is 66.5 Ų . It has a heavy atom count of 8 .Scientific Research Applications

Synthesis and Pharmaceutical Applications :

- 2-Aminobutane-1,4-diol hydrochloride is an important intermediate in the synthesis of neurological disorder therapeutics, including treatments for Parkinson’s and Alzheimer’s diseases. It serves as a precursor to pyrroline and pyrrolidine, compounds with significant pharmacological properties (Capon et al., 2020).

Chemical Analysis and Characterization :

- In the study of the stereochemistry of ethambutol, a compound with S,S absolute stereochemistry, this compound plays a crucial role. The research involved the synthesis of its stereomers and their analysis using chiral chromatography (Blessington & Beiraghi, 1990).

Agricultural Applications :

- The compound has been studied for its potential in controlling certain potato tuber diseases. This necessitated the development of an analytical method for its residue determination, demonstrating its role in agricultural disease management (Scudamore, 1980).

Biocatalysis and Amino Acid Synthesis :

- An innovative approach using biocatalysis for the stereoselective synthesis of 2-amino-4-hydroxybutanoic acid was developed. This synthesis involved coupling an aldol reaction with transamination, showcasing the compound's utility in creating important amino acids (Hernández et al., 2017).

Chemical Synthesis Methods :

- Research has also focused on developing efficient synthetic methods for this compound. For instance, a study detailed the synthesis of 4-aminobutanenitrile, a precursor to this compound, highlighting the methods and challenges in its production (Capon et al., 2020).

Analytical Chemistry :

- The compound's ability to be distilled and determined using high-performance liquid chromatography demonstrates its importance in analytical chemistry, particularly in the context of agricultural applications (Scudamore, 1980).

Pharmacological Research :

- It's noteworthy that this compound is not just an intermediate in pharmaceutical synthesis but also a subject of pharmacological research itself, such as in the study of its role in synthesizing neurological disorder therapeutics (Capon et al., 2020).

Future Directions

Mechanism of Action

Mode of Action

The mode of action of 2-Aminobutane-1,4-diol hydrochloride involves enzymatic hydroxymethylation and asymmetric reduction or transamination . A benzaldehyde lyase was engineered through directed evolution to achieve the coupling of 3-hydroxypropanal and formaldehyde . A carbonyl reductase and a transaminase were identified to catalyze reduction or transamination of 1,4-dihydroxybutan-2-one, a highly functionalized small ketone .

Biochemical Pathways

The biochemical pathways affected by this compound involve the coupling of formaldehyde with small aldehydes such as 3-hydroxypropanal .

Result of Action

The result of the action of this compound is the synthesis of optically pure 1,2,4-butanetriol and 2-aminobutane-1,4-diol from acrolein and formaldehyde . This process exemplifies a new way for sustainable synthesis of high value-added chemicals from C1 molecules and simple starting materials .

properties

IUPAC Name |

2-aminobutane-1,4-diol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2.ClH/c5-4(3-7)1-2-6;/h4,6-7H,1-3,5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDAFQSSEKNVPOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Cyanospiro[2.4]heptane-1-carboxylic acid](/img/structure/B3378008.png)

![Benzo[d]isothiazole-4-carboxylic acid](/img/structure/B3378025.png)

![3-Methyl-8-azabicyclo[3.2.1]octane](/img/structure/B3378035.png)

![4-Fluorobenzo[b]thiophene-7-carboxylic acid](/img/structure/B3378040.png)

![5-Bromobenzo[c]isothiazol-3-amine](/img/structure/B3378065.png)